

Spectroscopic Profile of 6,7-Dimethoxy-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: **6,7-Dimethoxy-1-indanone**

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This technical guide provides a detailed overview of the spectroscopic data for **6,7-Dimethoxy-1-indanone**, a key intermediate in various synthetic pathways. Due to the limited availability of experimental data for **6,7-Dimethoxy-1-indanone**, this guide presents data for the closely related analogue, 6,7-dimethoxy-2-methyl-1-indanone, as reported in a peer-reviewed chemical synthesis protocol.^[1] This information serves as a valuable reference point for the characterization of similarly substituted indanone derivatives.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) data for 6,7-dimethoxy-2-methyl-1-indanone.^[1]

Table 1: ¹H NMR Spectroscopic Data for 6,7-Dimethoxy-2-methyl-1-indanone

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.15	d	8.2	1 H	Ar-H
7.04	d	8.2	1 H	Ar-H
3.99	s	3 H	OCH ₃	
3.86	s	3 H	OCH ₃	
3.27	dd	16.3, 7.7	1 H	CH ₂
2.72-2.57	m	2 H	CH & CH ₂	
1.27	d	7.2	3 H	CH ₃

Solvent: CDCl₃, Frequency: 300 MHz[[1](#)]

Table 2: ¹³C NMR Spectroscopic Data for 6,7-Dimethoxy-2-methyl-1-indanone

Chemical Shift (δ) ppm	Assignment
206.6	C=O
150.9	Ar-C
146.9	Ar-C
145.9	Ar-C
128.4	Ar-C
120.8	Ar-CH
119.9	Ar-CH
61.5	OCH ₃
58.8	OCH ₃
43.0	CH
33.6	CH ₂
16.1	CH ₃

Solvent: CDCl₃, Frequency: 75 MHz[1]

Table 3: IR and Mass Spectrometry Data for 6,7-Dimethoxy-2-methyl-1-indanone

Technique	Result
Infrared (IR)	1708 cm ⁻¹ (C=O stretch)
High-Resolution Mass Spectrometry (HRMS)	Calculated for C ₁₂ H ₁₄ O ₃ [M] ⁺ : 206.0943, Found: 206.0945

IR Medium: CH₂Cl₂[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for indanone derivatives. Specific parameters may need to be optimized for **6,7-Dimethoxy-1-indanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified indanone derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Data Acquisition:
 - Acquire ^1H NMR spectra on a 300 MHz or higher field spectrometer.
 - Acquire ^{13}C NMR spectra on the same instrument, typically at a frequency of 75 MHz or higher.
 - Standard pulse programs are used for both ^1H and ^{13}C NMR. For ^1H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solution IR: Dissolve a small amount of the sample in a suitable solvent that has minimal absorption in the region of interest (e.g., dichloromethane, chloroform). Place a drop of the solution between two salt plates (e.g., NaCl or KBr).
 - Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is

usually collected over a range of 4000 to 400 cm^{-1} .

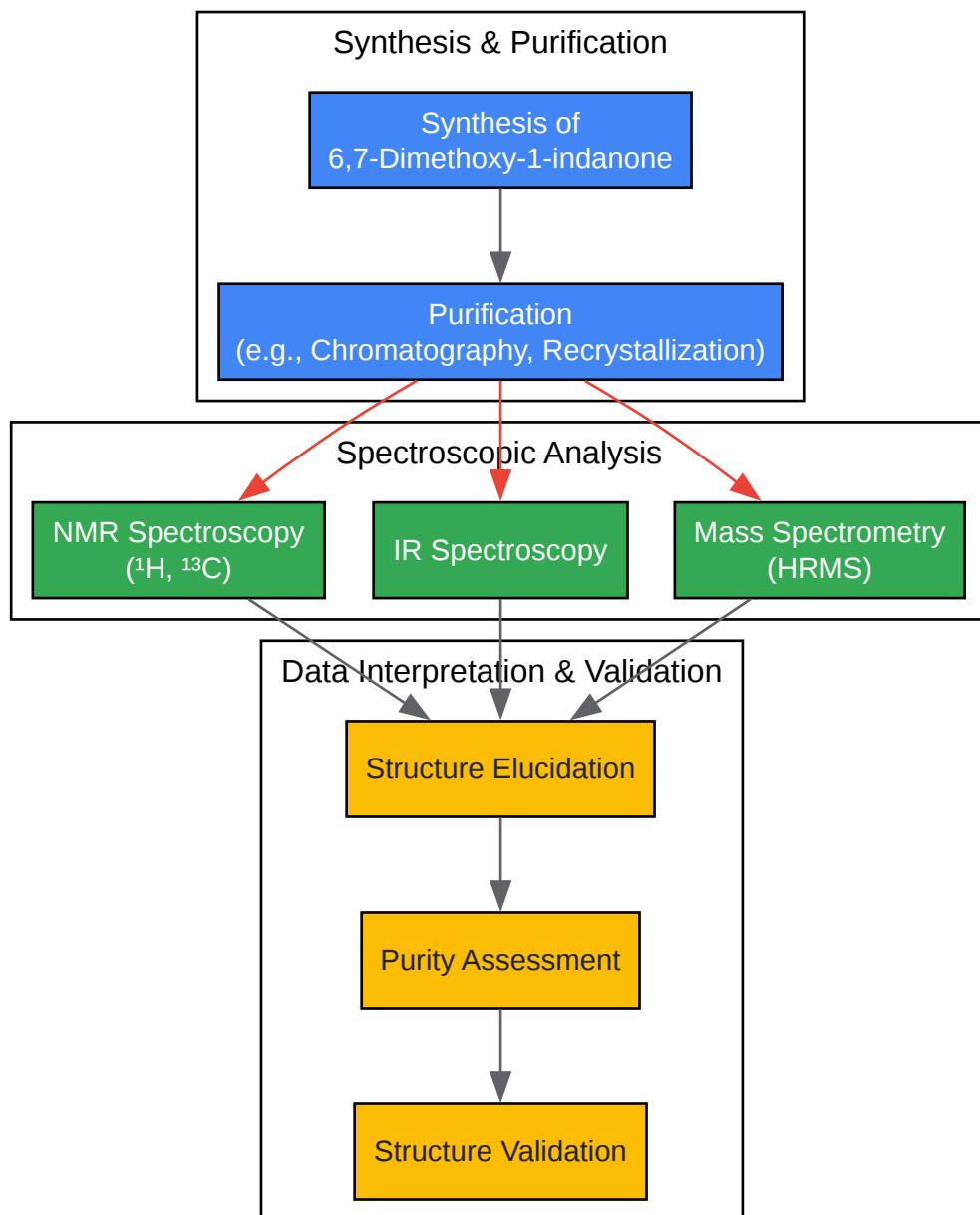
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (typically $<1 \text{ mg/mL}$) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass data.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
- Data Analysis: Determine the m/z of the molecular ion peak. For high-resolution mass spectrometry (HRMS), the exact mass is used to confirm the elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **6,7-Dimethoxy-1-indanone**.



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Caption: General workflow for the synthesis and spectroscopic validation of a chemical compound.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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